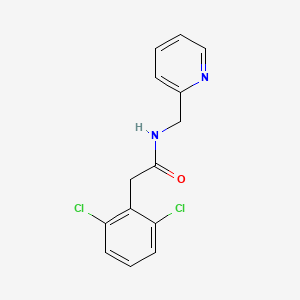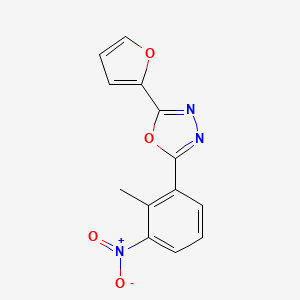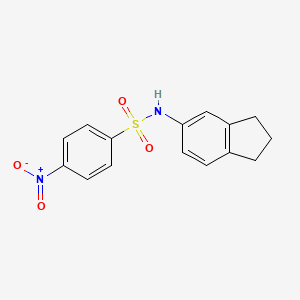
1-ethyl-3-phenyl-2,4(1H,3H)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-phenyl-2,4(1H,3H)-quinazolinedione is an organic compound that belongs to the quinazoline family. This compound has gained significant attention from researchers due to its potential use in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-phenyl-2,4(1H,3H)-quinazolinedione is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes, such as tyrosine kinase, phosphodiesterase, and topoisomerase. It also modulates various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These mechanisms of action contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-ethyl-3-phenyl-2,4(1H,3H)-quinazolinedione in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and the product can be obtained in high yield and purity. Additionally, this compound has shown promising results in various scientific research applications, which makes it a valuable tool for researchers.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-ethyl-3-phenyl-2,4(1H,3H)-quinazolinedione. One potential direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and the compound can be obtained in high yield and purity. This compound has shown promising results in the treatment of various diseases, and its mechanism of action is still being investigated. Although there are some limitations to its use in lab experiments, the potential benefits of this compound make it a valuable tool for researchers.
Synthesemethoden
The synthesis of 1-ethyl-3-phenyl-2,4(1H,3H)-quinazolinedione involves the reaction of 2-aminobenzophenone with ethyl acetoacetate. The reaction takes place in the presence of a base and a solvent, such as ethanol or methanol. The product is obtained by recrystallization from a suitable solvent. The yield of the product is generally high, and the purity of the compound can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
1-ethyl-3-phenylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-17-14-11-7-6-10-13(14)15(19)18(16(17)20)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCZZPRSSKRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)
